molecular formula C24H28ClN3O4S B2520171 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217036-17-3

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2520171
CAS RN: 1217036-17-3
M. Wt: 490.02
InChI Key: OJYABHIAVCOPEL-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.02. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Anoxic Activity : Ohkubo et al. (1995) synthesized various 2-aminothiazoles and 2-thiazolecarboxamides, including compounds similar to the one , and tested them for anti-anoxic (AA) activity in mice. They found that certain derivatives exhibited potent AA activity, suggesting potential applications in cerebral protection and the treatment of conditions associated with oxygen deprivation in the brain Ohkubo, M., Kuno, A., Nakanishi, I., & Takasugi, H. (1995). Chemical & Pharmaceutical Bulletin, 43(9), 1497-504.

  • Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Properties : Abu‐Hashem et al. (2020) reported on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, structurally related to the compound . These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating potential in the development of new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules, 25.

  • Pharmacological Properties of Benzothiophen Derivatives : Chapman et al. (1971) investigated various benzothiophen derivatives, including those structurally similar to the compound of interest. These studies included the synthesis of substituted amines and thiouronium salts, which could have implications in the development of new pharmacologically active agents Chapman, N., Clarke, K., Gore, B., & Sharma, K. (1971). Journal of The Chemical Society C: Organic.

  • Potential in Anticancer Therapy : Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, demonstrating their potential as anticancer agents. The synthesized compounds showed promise in the search for new anticancer agents, indicative of the broader potential of similar compounds Horishny, V., Drapak, I., Chaban, T., Ostapiuk, Y., & Matiychuk, V. (2020). INDONESIAN JOURNAL OF PHARMACY.

  • Antimicrobial Activities : Mohamed et al. (2012) explored the synthesis of 8-ethoxycoumarin derivatives, including compounds structurally related to the one , and evaluated their antimicrobial activities. This study suggests the potential of such compounds in developing new antimicrobial agents Mohamed, H. M., El-Wahab, A. A., Ahmed, K., El-Agrody, A., Bedair, A., Eid, F., & Khafagy, Mostafa M. (2012). Molecules, 17.

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-2-17-4-3-5-21-22(17)25-24(32-21)27(9-8-26-10-12-29-13-11-26)23(28)18-6-7-19-20(16-18)31-15-14-30-19;/h3-7,16H,2,8-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYABHIAVCOPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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